molecular formula C34H32N6O2S B2817202 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine CAS No. 893276-88-5

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine

Cat. No.: B2817202
CAS No.: 893276-88-5
M. Wt: 588.73
InChI Key: IWFDIRSGTKLVNX-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine is a useful research compound. Its molecular formula is C34H32N6O2S and its molecular weight is 588.73. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Quinazoline derivatives demonstrate significant potential in anticancer research due to their cytotoxic effects on various cancer cell lines. For example, compounds synthesized from quinazoline analogs have shown pronounced cancer cell growth inhibitory effects, with some compounds exhibiting cytostatic effects against cancer cell lines such as DAN-G and cervical cancer SISO, indicating their potential as anticancer agents (Korcz et al., 2018).

Antimicrobial Activity

Quinazoline derivatives are also explored for their antimicrobial properties. New classes of these compounds have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains, showing significant potential as antimicrobial agents (Sanjeeva Reddy et al., 2016).

Anti-inflammatory Agents

Research into the anti-inflammatory properties of quinazoline derivatives has led to the identification of compounds with moderate anti-inflammatory activity, which can be used for further structural modification and development as anti-inflammatory drugs (Martynenko et al., 2019; Martynenko et al., 2020).

Synthetic Methods and Chemical Stability

Studies also focus on the synthesis, structural proof, and chemical stability of quinazoline derivatives, contributing to the understanding of their potential applications in medicinal chemistry and drug design (Kalniņa et al., 2014; Danylchenko et al., 2018).

Properties

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O2S/c1-24-17-18-28(23-25(24)2)43(41,42)34-33-35-32(29-15-9-10-16-30(29)40(33)37-36-34)39-21-19-38(20-22-39)31(26-11-5-3-6-12-26)27-13-7-4-8-14-27/h3-18,23,31H,19-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFDIRSGTKLVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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